2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
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Overview
Description
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound characterized by its unique structure, which includes a cyclohexenone ring, a furan ring, and multiple hydroxyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexenone Ring: The initial step involves the formation of the cyclohexenone ring through an aldol condensation reaction. This reaction is typically carried out under basic conditions using a strong base such as sodium hydroxide or potassium hydroxide.
Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts alkylation reaction. This step requires a Lewis acid catalyst such as aluminum chloride to facilitate the reaction.
Hydroxylation and Methylation: The hydroxyl and methyl groups are introduced through selective hydroxylation and methylation reactions. These reactions often require specific reagents such as methyl iodide for methylation and hydrogen peroxide for hydroxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and reagents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can occur using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Aluminum chloride (for Friedel-Crafts reactions), palladium on carbon (for hydrogenation reactions)
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
- 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
Uniqueness
The uniqueness of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione lies in its combination of a cyclohexenone ring with a furan ring and multiple functional groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(5-methylfuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-12-6-7-17(27-12)20(18-13(23)8-21(2,3)9-14(18)24)19-15(25)10-22(4,5)11-16(19)26/h6-7,18,20,25H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYWSYYFZNECBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2C(=O)CC(CC2=O)(C)C)C3=C(CC(CC3=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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